4-[(3,4-Dimethylphenyl)sulfanyl]aniline
Description
Contextualization within Organic Synthesis and Advanced Materials Chemistry
In the realm of organic synthesis, 4-[(3,4-Dimethylphenyl)sulfanyl]aniline serves as a valuable intermediate. The aniline (B41778) functional group allows for a wide range of chemical transformations, including diazotization, acylation, and alkylation, making it a versatile building block for constructing more complex molecules. The diaryl sulfide (B99878) core is a structural motif found in numerous biologically active compounds and pharmaceuticals. For instance, a related isomer, 2-[(2,4-Dimethylphenyl)sulfanyl]aniline, is utilized in the study of metabolites of Vortioxetine, an antidepressant, highlighting the relevance of this structural class in medicinal chemistry. chemicalbook.comcymitquimica.com
The unique electronic and structural properties stemming from the sulfur atom and the aromatic rings make such compounds candidates for investigation in advanced materials chemistry. Aryl sulfides, in general, are explored for their potential in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their thermal stability and charge-transporting capabilities. The specific substitution pattern of this compound can influence its molecular packing and electronic properties, which are critical parameters in the performance of such materials. Covalent Organic Frameworks (COFs), a class of porous crystalline polymers, sometimes incorporate sulfur-containing building blocks, suggesting a potential, though not yet explicitly documented, role for sulfanyl-aniline derivatives in the design of novel functional materials. acs.org
Historical Development of Aryl Sulfides and Aniline Derivatives in Chemical Science
The scientific journey of both aniline derivatives and aryl sulfides is rich and dates back to the 19th century.
Aniline and its Derivatives: The history of aniline began in 1826 when Otto Unverdorben first isolated it from the destructive distillation of indigo (B80030), naming it Crystallin. researchgate.nettrc-leiden.nl Later, in 1834, Friedlieb Runge isolated a substance from coal tar that he called kyanol. trc-leiden.nl It was in 1840 that Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named aniline. trc-leiden.nl A pivotal moment came in 1856 when William Henry Perkin, while attempting to synthesize quinine, accidentally discovered the first synthetic dye, mauveine, by oxidizing aniline. mcgill.ca This discovery launched the synthetic dye industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) capitalizing on aniline chemistry to create a vast array of colors. trc-leiden.nlmcgill.ca Beyond dyes, aniline derivatives became crucial in the development of pharmaceuticals, including the first effective drug for syphilis, Salvarsan, and early antibacterial agents. mcgill.ca The primary industrial method for producing aniline involves the catalytic reduction of nitrobenzene. sci-hub.st
Aryl Sulfides: The synthesis of aryl sulfides has been a long-standing challenge in organic chemistry. Early methods often required harsh reaction conditions and had limited scope. nih.gov A significant breakthrough came with the advent of transition metal-catalyzed cross-coupling reactions. In 1978, Migita reported a palladium-catalyzed thiation of aryl halides, which represented a major advance despite requiring high temperatures. nih.gov Subsequent research has focused on developing more efficient and versatile catalytic systems using metals like palladium, copper, and nickel. nih.govthieme-connect.deacs.org These modern methods allow for the formation of carbon-sulfur (C-S) bonds under milder conditions and with greater functional group tolerance, making complex aryl sulfides, which are prevalent in many pharmaceuticals and biologically active compounds, more accessible. nih.govresearchgate.net
Rationale for Investigating the Unique Structural Architecture of this compound
The specific structure of this compound presents several points of interest for chemical investigation:
The Aniline Moiety: The primary amino (-NH2) group is a strong activating group and a hydrogen bond donor. It significantly influences the reactivity of the phenyl ring to which it is attached, particularly for electrophilic aromatic substitution. It also serves as a primary site for derivatization to build more complex structures. cymitquimica.com
The 3,4-Dimethylphenyl Group: The two methyl groups on the second phenyl ring are electron-donating and increase the molecule's lipophilicity. Their specific placement at the 3- and 4-positions influences the electronic distribution and steric environment of that ring, which can affect reactivity and intermolecular interactions.
Overview of Research Methodologies and Theoretical Frameworks Applicable to Sulfanyl-Aniline Systems
The investigation of compounds like this compound employs a combination of experimental and theoretical techniques.
Experimental Methodologies:
Synthesis: The construction of the C-S bond is central to the synthesis of diaryl sulfides. Common methods include copper-catalyzed Ullmann condensation or palladium-catalyzed cross-coupling reactions between an aryl halide and a thiophenol. For a related isomer, synthesis has been achieved via a copper-iodide catalyzed reaction between 4-iodo-m-xylene (B31699) and 2-aminothiophenol. chemicalbook.com
Spectroscopic and Analytical Techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. chemicalbook.com
X-ray Crystallography can be used on suitable crystalline derivatives to determine the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for purification and to assess the purity of the compound.
Theoretical Frameworks:
Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT), are employed to model the electronic structure, geometry, and reactivity of sulfanyl-aniline systems. These calculations can predict molecular properties like bond energies, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and potential applications in electronics. nih.govacs.org
Molecular Modeling: These studies can simulate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for understanding the compound's physical properties and its behavior in different environments. researchgate.net
Reaction Mechanism Studies: Both experimental and computational approaches are used to investigate the mechanisms of reactions involving sulfanyl-anilines, for example, in the enantiospecific synthesis of related sulfonimidamides, where the role of catalysts and transition states is elucidated. nih.govacs.org
Research Findings and Compound Data
Detailed research into related isomers provides insight into the properties and synthesis of this class of compounds.
Physicochemical Properties
The properties of the closely related isomer 2-[(2,4-Dimethylphenyl)sulfanyl]aniline are summarized below, offering an approximation for the 4-substituted analog.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NS |
| Molecular Weight | 229.34 g/mol |
| Appearance | Yellow to Brown Liquid / Dark Brown Oil to Red Semi-Solid |
| Purity | ≥97% |
| Storage Conditions | Room temperature, under inert atmosphere, protected from light |
Data sourced from references sigmaaldrich.compharmaffiliates.comchemscene.com
Synthesis Data
A representative synthesis for the isomer 2-[(2,4-Dimethylphenyl)sulfanyl]aniline has been reported, which proceeds via a copper-catalyzed cross-coupling reaction. This method is indicative of a viable pathway for synthesizing the title compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|---|
| 4-Iodo-m-xylene | 2-Aminothiophenol | Cuprous Iodide (CuI) | Potassium Carbonate (K₂CO₃) | Dimethylsulfoxide (DMSO) | 120 °C, 16 h, under N₂ | 94% |
Data sourced from reference chemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13/h3-9H,15H2,1-2H3 |
InChI Key |
VSXXNOFOEFIDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 4 3,4 Dimethylphenyl Sulfanyl Aniline and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For 4-[(3,4-Dimethylphenyl)sulfanyl]aniline, the key strategic disconnection is the C-S bond, which is the most synthetically challenging linkage in the molecule. This disconnection leads to two primary synthons: a 4-aminophenyl synthon and a 3,4-dimethylphenylsulfenyl synthon.
Two main retrosynthetic approaches can be envisioned based on the nature of the bond-forming reaction:
Approach A: Nucleophilic Aromatic Substitution (SNA_r_): This approach involves the disconnection of the C-S bond where the sulfur atom acts as the nucleophile. The synthetic equivalents for this approach would be 4-haloaniline or a protected derivative and 3,4-dimethylthiophenol. The halogen on the aniline (B41778) derivative serves as a leaving group, which is substituted by the thiophenol. A variation of this approach involves using 4-nitrohaloarene as the starting material, followed by the reduction of the nitro group to an amine after the C-S bond formation. This is often a preferred route as the electron-withdrawing nitro group activates the aryl halide towards nucleophilic substitution.
Approach B: Electrophilic Aromatic Substitution: In this less common approach for diaryl sulfides, one might consider the disconnection where the 3,4-dimethylphenyl ring is the nucleophile and the 4-aminophenyl group provides the electrophilic sulfur species. The synthetic equivalents could be xylene and a derivative of 4-aminobenzenesulfenyl halide. However, this approach is generally less favored due to potential issues with regioselectivity and the stability of the electrophilic sulfur reagent.
A third, more modern approach involves the use of transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions. acs.orgorganic-chemistry.org In this context, the disconnection remains at the C-S bond, but the reaction mechanism is fundamentally different, involving catalytic cycles with palladium or copper. acs.orgorganic-chemistry.org
The most practical and widely employed retrosynthetic strategy for this compound is based on Approach A, utilizing a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction between a 4-substituted aniline derivative and 3,4-dimethylthiophenol or its corresponding thiolate.
Development of Novel Synthetic Pathways and Catalytic Systems for C-S Bond Formation
The formation of the C-S bond in diaryl sulfides has been the subject of extensive research, leading to the development of several powerful synthetic methodologies.
The synthesis of this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination-like C-S coupling.
Ullmann Condensation: The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient catalytic systems using copper salts and ligands. For the synthesis of diaryl sulfides, a typical Ullmann condensation would involve the reaction of an aryl halide with a thiophenol in the presence of a copper catalyst and a base.
Table 1: Optimization of Ullmann-type C-S Coupling Reaction Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 85 | nih.gov |
| 2 | Cu₂O | None | KOH | DMSO/H₂O | 80 | 92 | organic-chemistry.org |
| 3 | Cu(OAc)₂ | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 88 | organic-chemistry.org |
This table presents a summary of optimized conditions for Ullmann-type C-S coupling reactions for the synthesis of diaryl sulfides from various sources to illustrate the range of effective conditions.
Buchwald-Hartwig C-S Coupling: The palladium-catalyzed Buchwald-Hartwig reaction is a versatile method for forming C-N, C-O, and C-S bonds. nih.gov This reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and a wide variety of phosphine ligands have been developed to accommodate a broad range of substrates. nih.gov
Table 2: Optimization of Buchwald-Hartwig C-S Coupling Reaction Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Xantphos | DBU | Dioxane | 100 | 95 | nih.gov |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 92 | researchgate.net |
| 3 | PdCl₂(dppf) | dppf | NaOtBu | THF | 80 | 98 | nih.gov |
This table summarizes optimized conditions for Buchwald-Hartwig C-S coupling reactions for diaryl sulfide (B99878) synthesis from various literature sources, demonstrating the impact of different catalytic systems.
For the specific synthesis of this compound, a plausible route would involve the coupling of 4-iodoaniline (B139537) or 4-bromoaniline (B143363) with 3,4-dimethylthiophenol using one of the optimized catalytic systems described above.
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of diaryl sulfides, several green chemistry approaches have been explored.
Mechanochemistry: Ball-milling has emerged as a powerful technique for solvent-free synthesis. cardiff.ac.uk The mechanochemical C-S coupling of aryl halides with thiols can be achieved under benchtop conditions without the need for bulk solvents, an inert atmosphere, or pre-activated catalysts. organic-chemistry.orgcardiff.ac.uk This method offers a significant reduction in waste and energy consumption.
Water as a Solvent: The use of water as a reaction solvent is highly desirable from a green chemistry perspective. Several copper-catalyzed C-S coupling reactions have been developed that proceed efficiently in water or aqueous solvent mixtures, minimizing the use of volatile organic compounds. organic-chemistry.org
Ligand-Free Catalysis: The development of ligand-free catalytic systems simplifies the reaction setup and reduces costs. Several copper-catalyzed C-S coupling reactions have been reported to proceed efficiently without the need for expensive and often air-sensitive phosphine ligands. organic-chemistry.org
Aryne Chemistry: The reaction of in-situ generated arynes with thiols or their derivatives provides a metal-free pathway to diaryl sulfides. numberanalytics.comrsc.org This method offers a different mechanistic approach and can be advantageous for the synthesis of certain substituted diaryl sulfides. numberanalytics.comrsc.org
Mechanistic Investigations of Key Synthetic Transformations
The mechanisms of transition metal-catalyzed C-S bond formation have been extensively studied.
Ullmann Condensation Mechanism: The mechanism of the copper-catalyzed Ullmann reaction is complex and still a subject of some debate. However, it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:
Formation of a copper(I) thiolate species from the thiophenol and the copper catalyst.
Oxidative addition of the aryl halide to the copper(I) thiolate to form a copper(III) intermediate.
Reductive elimination from the copper(III) intermediate to form the diaryl sulfide and regenerate the copper(I) catalyst. organic-chemistry.org
Buchwald-Hartwig C-S Coupling Mechanism: The mechanism of the palladium-catalyzed Buchwald-Hartwig C-S coupling is better understood and is analogous to the C-N coupling mechanism. researchgate.netresearchgate.net The catalytic cycle involves:
Oxidative addition of the aryl halide to a Pd(0) species to form a Pd(II) complex.
Association of the thiolate to the Pd(II) complex.
Reductive elimination of the diaryl sulfide from the Pd(II) complex, which regenerates the Pd(0) catalyst. researchgate.netresearchgate.net
Mechanistic studies, including kinetic analysis and the isolation and characterization of catalytic intermediates, have been instrumental in the development of more efficient and robust catalytic systems for these transformations. acs.orgacs.org
Purification Techniques and Yield Optimization Strategies for High-Purity Material
The purification of the final product, this compound, is crucial to obtain a high-purity material. Common purification techniques for diaryl sulfides include:
Column Chromatography: Silica gel column chromatography is a widely used method for the purification of organic compounds. acs.orgescholarship.org A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, is used to separate the desired product from any unreacted starting materials or byproducts. acs.orgescholarship.org
Recrystallization: Recrystallization is an effective technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled to allow the pure compound to crystallize out, leaving impurities in the mother liquor. The choice of solvent is critical for successful recrystallization.
Strategies for Yield Optimization:
Catalyst and Ligand Screening: As shown in the tables above, the choice of catalyst and ligand can have a dramatic impact on the reaction outcome. A thorough screening of different catalytic systems is often necessary to identify the optimal combination for a specific set of substrates. researchgate.netresearchgate.net
Base and Solvent Selection: The nature of the base and the solvent can influence the solubility of the reactants and the reactivity of the catalyst. Optimization of these parameters is crucial for achieving high yields.
Reaction Temperature and Time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion of the starting materials while minimizing the formation of degradation products.
Purity of Reactants: The use of high-purity starting materials is essential to avoid the introduction of impurities that can interfere with the reaction or complicate the purification process.
In-depth Spectroscopic and Diffraction Analysis of this compound
Detailed Article on the Structural Elucidation of this compound is Not Possible at This Time
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for the compound This compound . While information exists for various isomers, such as 2-[(2,4-dimethylphenyl)sulfanyl]aniline, and related diaryl sulfide or aminophenyl thioether compounds, detailed research findings specifically pertaining to the this compound isomer could not be located.
As a result, the generation of a thorough and scientifically accurate article that strictly adheres to the requested outline focusing solely on this specific compound is not feasible. The required experimental data for the following analytical techniques, crucial for a detailed structural and electronic elucidation, are not available in the searched domains:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H or ¹³C NMR spectra, chemical shift data, or coupling constants for this compound were found. Consequently, a discussion on the complete assignment of its molecular structure through multi-dimensional NMR experiments (COSY, HSQC, HMBC) cannot be provided.
Solid-State NMR: Information regarding the analysis of polymorphic and crystalline forms of this specific compound using solid-state NMR is absent from the available literature.
Vibrational Spectroscopy: Detailed Fourier-Transform Infrared (FTIR) and Raman spectroscopy data, including tables of vibrational frequencies and their assignments to specific functional groups and molecular vibrations for this compound, are not documented in the accessible resources.
Advanced Mass Spectrometry: While the principles of mass spectrometry are well-documented, specific mass spectra and detailed fragmentation patterns for this compound have not been published in the reviewed sources.
To provide a scientifically rigorous and accurate article, it is imperative to rely on published, peer-reviewed research data. The creation of speculative data tables or the extrapolation of findings from related but structurally distinct isomers would not meet the standards of scientific accuracy and would constitute a misrepresentation of the available knowledge.
Therefore, until such time as the specific spectroscopic and diffraction data for this compound are published and made publicly accessible, a detailed article as per the requested structure cannot be responsibly generated.
Elucidation of Molecular Structure and Electronic Configuration Via Advanced Spectroscopic and Diffraction Techniques
X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions.
A thorough review of crystallographic databases indicates that the single-crystal structure of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline has not been reported. If available, the data would include key crystallographic parameters as shown in the hypothetical table below.
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (Å, °) | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
| Key Bond Lengths (Å) (e.g., C-S, C-N) | Data not available |
| Key Bond Angles (°) (e.g., C-S-C) | Data not available |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases of a bulk sample and to assess its purity. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.
No experimental powder X-ray diffraction patterns for this compound are available in the public domain. Such a pattern would be used to confirm the identity of a synthesized batch against a known standard and to ensure the absence of other crystalline impurities.
Electronic Spectroscopy for Understanding Chromophoric Properties and Electronic Transitions
Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within its aromatic rings and non-bonding electrons on the sulfur and nitrogen atoms. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the electronic communication between the aniline (B41778) and dimethylphenyl rings through the sulfide (B99878) linkage.
Specific experimental UV-Vis absorption data for this compound, detailing its chromophoric properties, have not been found in the scientific literature. A typical presentation of such data would include the absorption maxima and corresponding molar absorptivities in a specified solvent.
Table 4: Representative UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹) |
|---|
Fluorescence and Phosphorescence Spectroscopy for Luminescence Characterization
A detailed analysis of the fluorescence and phosphorescence spectra of this compound is crucial for a comprehensive understanding of its excited state properties. This would typically involve the determination of key photophysical parameters.
Fluorescence Data
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | Data not available | Data not available |
| Emission Wavelength (λem) | Data not available | Data not available |
| Quantum Yield (Φf) | Data not available | Data not available |
| Fluorescence Lifetime (τf) | Data not available | Data not available |
| Stokes Shift | Data not available | Data not available |
Phosphorescence Data
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | Data not available | Data not available |
| Emission Wavelength (λem) | Data not available | Data not available |
| Quantum Yield (Φp) | Data not available | Data not available |
| Phosphorescence Lifetime (τp) | Data not available | Data not available |
Without experimental data, a detailed discussion of the luminescence characterization remains speculative. Further empirical research is required to populate these data tables and enable a thorough scientific discourse on the photoluminescent behavior of this compound.
Computational Chemistry and Theoretical Investigations of 4 3,4 Dimethylphenyl Sulfanyl Aniline
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical behavior. Computational methods provide a wealth of information about the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 4-[(3,4-Dimethylphenyl)sulfanyl]aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the sulfur atom, while the LUMO may be distributed over the entire molecule, including the dimethylphenyl ring.
Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for an Aniline Derivative
| Parameter | Value (eV) |
| EHOMO | -5.50 |
| ELUMO | -0.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
| Ionization Potential (I ≈ -EHOMO) | 5.50 |
| Electron Affinity (A ≈ -ELUMO) | 0.80 |
This table provides illustrative data from a related aniline compound to represent the expected electronic parameters.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The sulfur atom would also exhibit some negative potential. The hydrogen atoms of the amino group and the aromatic rings would show positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, including potential sites for hydrogen bonding and electrophilic or nucleophilic attack.
Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the molecule changes. Condensed Fukui functions, which are associated with individual atoms, are particularly useful for predicting the most likely sites for electrophilic, nucleophilic, and radical attack.
f+ : Indicates the propensity of a site for nucleophilic attack.
f- : Indicates the propensity of a site for electrophilic attack.
f0 : Indicates the propensity of a site for radical attack.
For this compound, the Fukui functions would likely predict that the nitrogen atom and certain carbon atoms in the aniline ring are the most susceptible to electrophilic attack (highest f- values). Conversely, sites on the dimethylphenyl ring might be more susceptible to nucleophilic attack.
Table 3: Representative Condensed Fukui Function Values for an Aniline Derivative
| Atom | f+ | f- | f0 |
| N | 0.05 | 0.15 | 0.10 |
| C (para to N) | 0.08 | 0.12 | 0.10 |
| S | 0.07 | 0.09 | 0.08 |
This table presents hypothetical Fukui function values for key atoms to illustrate how local reactivity is assessed.
Simulation of Spectroscopic Properties
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental signals with confidence, understand the underlying electronic and vibrational transitions, and predict the properties of yet-to-be-synthesized compounds.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts via computational methods offers a powerful tool for confirming molecular structures. The standard approach involves geometry optimization of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G(d,p). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
While specific, peer-reviewed computational NMR data for this compound is not widely published, a theoretical calculation would yield data similar to that presented in the illustrative table below. The predicted shifts are influenced by the electronic environment of each nucleus; for instance, the aniline ring protons are expected to be shifted upfield compared to benzene (B151609) due to the electron-donating amino group, while the carbons directly bonded to nitrogen and sulfur would show characteristic downfield shifts.
Illustrative Predicted NMR Chemical Shifts (ppm) vs. TMS This table is a hypothetical representation of data that would be generated from a DFT/GIAO calculation.
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| Aromatic (Aniline Ring) | 6.7 - 7.3 |
| Aromatic (Xylene Ring) | 7.0 - 7.2 |
| Amine (-NH₂) | 3.5 - 4.5 |
| Methyl (-CH₃) | 2.2 - 2.3 |
| ¹³C NMR | |
| C-S (Aniline Ring) | 125 - 130 |
| C-NH₂ (Aniline Ring) | 145 - 150 |
| C-S (Xylene Ring) | 130 - 135 |
| C-CH₃ (Xylene Ring) | 137 - 140 |
| Aromatic CH | 115 - 135 |
| Methyl (-CH₃) | 19 - 21 |
Theoretical Vibrational Frequencies and Intensities
Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. Calculations, typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)), can determine the harmonic vibrational frequencies corresponding to the normal modes of the molecule. asianpubs.org It is a standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net
For this compound, key vibrational modes would include the N-H stretching of the amine group, aromatic C-H stretching, C-N and C-S stretching, and the stretching and bending modes of the methyl groups. The calculated IR and Raman intensities help in distinguishing between different modes. For example, the symmetric and asymmetric N-H stretching vibrations of the primary amine are expected to appear as distinct bands in the 3300-3500 cm⁻¹ region. scirp.org
Illustrative Predicted Vibrational Frequencies (Scaled) This table is a hypothetical representation of key vibrational modes and their expected frequencies from a DFT calculation.
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | -NH₂ | ~3450 |
| N-H Symmetric Stretch | -NH₂ | ~3360 |
| Aromatic C-H Stretch | Ar-H | 3050 - 3100 |
| Aliphatic C-H Stretch | -CH₃ | 2920 - 2980 |
| C-N Stretch | Ar-NH₂ | ~1280 |
| C-S Stretch | Ar-S-Ar | 680 - 710 |
Prediction of Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for investigating the electronic transitions that give rise to UV-visible absorption spectra. researchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelengths (λ_max) and the intensity of electronic transitions. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO). For this compound, the HOMO is expected to have significant contributions from the electron-rich aniline and sulfide (B99878) moieties, while the LUMO would be distributed across the aromatic system. The HOMO-LUMO energy gap is a key determinant of the electronic properties of the molecule.
Simulating emission spectra (fluorescence) involves optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state geometry.
Illustrative Predicted Electronic Transition Data This table is a hypothetical representation of data from a TD-DFT calculation.
| Transition | λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S₀ → S₁ | ~310 | > 0.1 | HOMO → LUMO (π → π*) |
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational chemistry provides a virtual laboratory to map out the intricate pathways of chemical reactions, identifying intermediate structures and the energy barriers that control reaction rates.
Potential Energy Surface Scans for Reaction Pathways
To understand conformational flexibility and identify stable isomers, potential energy surface (PES) scans are performed. This involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. For this compound, a key conformational feature is the rotation around the C-S bonds. A PES scan of the C-C-S-C dihedral angle would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformation of the molecule. Such scans are essential for understanding how the molecule's shape influences its interactions and reactivity. The results typically show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.
Calculation of Activation Energies and Rate Constants for Model Reactions
Computational transition state theory is a powerful tool for studying the kinetics of chemical reactions. mdpi.com By locating the transition state (TS)—the highest energy point along the minimum energy reaction path—the activation energy (Ea) can be calculated as the energy difference between the TS and the reactants. rsc.org This is a critical parameter that governs the reaction rate.
Illustrative Energy Profile for a Hypothetical Reaction (e.g., Electrophilic Substitution) This table is a hypothetical representation of calculated relative energies.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | +15.5 |
| Intermediate | +2.1 |
| Products | -10.8 |
| Calculated Barrier | Activation Energy (Ea) = 15.5 kcal/mol |
Through these computational explorations, a comprehensive, atom-level understanding of this compound's properties and behavior can be achieved, guiding further experimental work and application.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific studies employing molecular dynamics (MD) simulations to investigate the conformational flexibility and solvent effects of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, providing insights into their conformational landscapes, the influence of surrounding solvent molecules, and time-dependent properties, no such research has been published for this particular compound.
The conformational space of this compound is dictated by the rotational freedom around the carbon-sulfur and sulfur-carbon single bonds. These rotations determine the relative orientation of the two aromatic rings. A thorough molecular dynamics study would typically involve the following:
Conformational Analysis: Simulation of the molecule in a vacuum or an implicit solvent to identify low-energy conformations. This would involve monitoring the dihedral angles between the phenyl rings to map the potential energy surface and identify stable and metastable conformers.
Detailed analysis of MD trajectories would yield valuable data, which could be presented in tables summarizing key dihedral angles for dominant conformers, root-mean-square fluctuation (RMSF) of atomic positions to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the solvation shell structure.
Table 1: Hypothetical Dihedral Angles for Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (C-S-C-C) (°) | Dihedral Angle 2 (S-C-C-N) (°) | Relative Energy (kcal/mol) |
| A | 60 | 0 | 0.0 |
| B | -60 | 180 | 0.5 |
| C | 180 | 0 | 1.2 |
This table is purely illustrative of the type of data that would be generated from a molecular dynamics study and does not represent actual experimental or computed values.
Table 2: Illustrative Solvent-Dependent Properties from Molecular Dynamics
| Solvent | Average End-to-End Distance (Å) | Dipole Moment (Debye) |
| Water | 8.5 | 3.2 |
| Chloroform | 9.1 | 2.8 |
| Hexane (B92381) | 9.5 | 2.5 |
This table is a hypothetical representation of how solvent polarity could influence the molecular properties of the compound and is not based on published data.
Without dedicated molecular dynamics studies on this compound, a quantitative and detailed understanding of its dynamic behavior, conformational flexibility, and interactions with different solvent environments remains speculative. Future computational research in this area would be necessary to provide the specific data required for a comprehensive analysis.
Chemical Reactivity and Mechanistic Pathways of 4 3,4 Dimethylphenyl Sulfanyl Aniline
Nucleophilic and Electrophilic Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule is characterized by the presence of an amino group (-NH₂) attached to a benzene (B151609) ring. This amino group significantly influences the reactivity of the aromatic ring and also serves as a nucleophilic center.
Acylation and Alkylation Reactions at the Nitrogen Center
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with electrophiles. Acylation and alkylation are common reactions that target this nitrogen center.
| Reactant | Reagent | Product | Conditions | Yield |
| 4-Amino-4'-nitrodiphenyl sulfide (B99878) | Acetic Anhydride (B1165640) | 4-Acetylamino-4'-nitrodiphenyl sulfide | Aprotic organic solvents | ~ quantitative |
This table presents data for a structurally similar compound to illustrate the expected outcome of the acylation reaction.
Alkylation: The nitrogen atom can also undergo alkylation with alkyl halides. However, direct alkylation of anilines can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. The nucleophilicity of the sulfur atom in the sulfanyl (B85325) bridge can also compete for the alkylating agent. Therefore, indirect methods or specific catalysts are often employed to achieve selective N-alkylation.
Aromatic Electrophilic Substitution on the Aniline Ring
The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring, stabilizing the arenium ion intermediate formed during the substitution at these positions. The sulfanyl bridge, being an ortho, para-directing group as well, reinforces this directing effect. Consequently, electrophiles will preferentially attack the positions ortho to the amino group.
Halogenation: Direct halogenation of anilines is often rapid and can lead to polysubstitution. For instance, reaction with bromine water typically results in the formation of a tribromo derivative. To achieve monosubstitution, the activating effect of the amino group is usually moderated by converting it to an acetamido group (-NHCOCH₃) through acylation. The bulkier acetamido group also sterically hinders the ortho positions, favoring substitution at the para position. However, since the para position is already substituted in 4-[(3,4-Dimethylphenyl)sulfanyl]aniline, halogenation is expected to occur at the positions ortho to the amino group.
Nitration: Direct nitration of anilines with strong acids like nitric acid can be problematic as the amino group can be oxidized, and the strongly acidic conditions can lead to the formation of a meta-directing anilinium ion (-NH₃⁺). Therefore, the amino group is typically protected by acylation before nitration. A study on 4-acetylamino-4'-nitrodiphenyl sulfide showed that nitration could be achieved using nitric acid in a mixture of acetic acid and an aprotic organic solvent.
| Reactant | Reagent | Product | Conditions |
| 4-Acetylamino-4'-nitrodiphenyl sulfide | Nitric acid | Dinitro derivative | Acetic acid and aprotic organic solvent |
This table presents data for a structurally similar compound to illustrate the nitration reaction.
Sulfonation: Sulfonation of anilines can be achieved by heating with sulfuric acid. The reaction proceeds via the formation of the anilinium hydrogen sulfate salt, which then rearranges upon heating to give the aminobenzenesulfonic acid. The major product is typically the para-substituted isomer. In the case of this compound, where the para position is blocked, sulfonation would be expected to occur at an ortho position.
Reactivity at the Sulfanyl Bridge
The sulfur atom in the sulfanyl bridge possesses lone pairs of electrons and can participate in various reactions, most notably oxidation. The carbon-sulfur bond can also be cleaved under certain reductive conditions.
Oxidation of the Sulfide Linkage to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in a diaryl sulfide can be readily oxidized to form a sulfoxide and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Oxidation to Sulfoxide: Mild oxidizing agents are required to selectively oxidize the sulfide to a sulfoxide without further oxidation to the sulfone. Hydrogen peroxide is a common and environmentally friendly reagent for this transformation. The reaction is often carried out in a suitable solvent like acetic acid.
Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of the sulfone. An excess of hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate, can be used to achieve complete oxidation to the sulfone. Other reagents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) are also effective for this transformation.
| Substrate Type | Reagent | Product |
| Diaryl sulfide | Hydrogen Peroxide (controlled) | Diaryl sulfoxide |
| Diaryl sulfide | Hydrogen Peroxide (excess, catalyst) or Peroxy acid | Diaryl sulfone |
This table provides a general overview of the oxidation products of diaryl sulfides.
Reductive Cleavage of the Carbon-Sulfur Bond
The carbon-sulfur bond in diaryl sulfides can be cleaved under reductive conditions. This reaction, known as desulfurization, typically requires a strong reducing agent. Raney Nickel is a widely used reagent for this purpose. The reaction involves the hydrogenolysis of the C-S bonds, replacing them with C-H bonds. In the case of this compound, reductive cleavage would be expected to yield aniline and 3,4-dimethylbenzene. This reaction is a powerful tool in organic synthesis for the removal of sulfur-containing functional groups.
Intermolecular and Intramolecular Reaction Pathways
The presence of both an amino group and a diaryl sulfide linkage in this compound opens up possibilities for various intermolecular and intramolecular reactions, particularly those leading to the formation of heterocyclic systems.
One of the most significant intramolecular reactions for diarylamine structures containing a sulfur bridge is the synthesis of phenothiazines. While this compound is a diaryl sulfide and not a diarylamine, its derivatives can potentially undergo cyclization. For instance, if the amino group were to be involved in a reaction that forms a bond with the other aromatic ring, a heterocyclic structure could be formed. The classic synthesis of phenothiazine (B1677639) involves the thionation of diphenylamine (B1679370). In a related sense, intramolecular cyclization of appropriately substituted diaryl sulfides can lead to thioxanthene derivatives. For this compound itself, direct intramolecular cyclization to form a new ring is not a straightforward process without prior functionalization. However, its chemical reactivity allows for its use as a building block in the synthesis of more complex molecules through various intermolecular reactions.
Cyclization Reactions Involving the Aniline and Phenylsulfanyl Moieties
While direct experimental evidence for the cyclization of this compound to form a phenothiazine structure is not extensively documented in publicly available literature, the synthesis of substituted phenothiazines through the intramolecular cyclization of diaryl sulfide derivatives is a well-established synthetic strategy. This transformation typically proceeds via an oxidative process.
The general mechanism for such cyclizations involves the formation of a radical cation on the aniline nitrogen, followed by an intramolecular electrophilic attack on the adjacent aromatic ring of the dimethylphenyl group. Subsequent deprotonation and oxidation lead to the formation of the fused tricyclic phenothiazine core. The presence of the dimethyl groups on the phenyl ring is expected to influence the regioselectivity of the cyclization, directing the annulation to the positions ortho to the sulfanyl linkage.
Hypothetical Mechanistic Pathway for Phenothiazine Formation:
Oxidation: The aniline nitrogen is oxidized to a radical cation by an appropriate oxidizing agent (e.g., I₂, FeCl₃).
Intramolecular Electrophilic Attack: The radical cation attacks the electron-rich dimethylphenyl ring.
Deprotonation/Rearomatization: Loss of a proton restores the aromaticity of the attacked ring.
Further Oxidation and Cyclization: A second oxidation and subsequent intramolecular reaction of the nitrogen radical with the sulfur atom, followed by loss of a proton, leads to the final phenothiazine structure.
It is important to note that the specific conditions required for such a cyclization would need to be determined experimentally.
Oligomerization and Polymerization Tendencies Under Various Conditions
Aniline and its derivatives are well-known to undergo oxidative polymerization to form polyaniline (PANI), a conducting polymer. The presence of the bulky and electron-donating 3,4-dimethylphenyl)sulfanyl group at the 4-position of the aniline ring is expected to significantly influence the polymerization process and the properties of the resulting polymer.
The polymerization of this compound can be initiated chemically or electrochemically. Chemical oxidative polymerization is typically carried out using an oxidizing agent such as ammonium persulfate in an acidic medium. The reaction proceeds through the formation of aniline radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain.
The bulky substituent at the para position may introduce steric hindrance, potentially affecting the rate of polymerization and the molecular weight of the resulting polymer. Furthermore, the electronic properties of the substituent will modulate the redox potential of the monomer and influence the electronic and conducting properties of the polymer. The incorporation of sulfur atoms into the polymer backbone can also enhance its thermal stability and affinity for certain metal ions.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Initiator/Conditions | Expected Polymer Structure | Potential Properties |
| Chemical Oxidative Polymerization | Ammonium persulfate / HCl | Head-to-tail coupled polyaniline derivative | Electrically conducting, good thermal stability |
| Electrochemical Polymerization | Cyclic voltammetry in an acidic electrolyte | Film deposited on the electrode surface | Electrically conducting, electroactive |
Catalytic Transformations Involving this compound
The presence of both a soft sulfur donor and a hard nitrogen donor in this compound makes it a potentially interesting ligand for transition metal catalysis. Additionally, the aniline moiety could participate in organocatalytic systems.
Role as a Ligand in Transition Metal Catalysis
The nitrogen and sulfur atoms in this compound can act as coordination sites for transition metal ions, forming stable complexes. The specific coordination mode would depend on the metal center and the reaction conditions. It could act as a monodentate ligand through either the nitrogen or the sulfur atom, or as a bidentate chelating ligand.
Such a ligand could find applications in various transition metal-catalyzed reactions, including cross-coupling reactions. For instance, palladium complexes bearing ligands with both nitrogen and sulfur donors have been employed in Suzuki, Heck, and Buchwald-Hartwig amination reactions. The electronic properties of the ligand, influenced by the dimethylphenyl and aniline moieties, can tune the reactivity and selectivity of the metal catalyst.
Table 2: Potential Applications in Transition Metal Catalysis
| Catalytic Reaction | Potential Metal Center | Plausible Role of the Ligand |
| Suzuki-Miyaura Coupling | Palladium(II), Nickel(II) | Stabilizing the active catalytic species, influencing reductive elimination. |
| Heck Coupling | Palladium(II) | Modulating the electronic properties of the metal center. |
| Buchwald-Hartwig Amination | Palladium(II), Copper(I) | Facilitating oxidative addition and reductive elimination steps. |
Participation in Organocatalytic Systems
While less common than its role as a ligand, the aniline functionality in this compound could potentially participate in organocatalytic transformations. The primary amine can act as a nucleophile or a Brønsted base.
For example, it could be envisioned as a catalyst in reactions that proceed through an enamine or iminium ion intermediate. The bulky substituent might provide a specific steric environment around the catalytic center, potentially influencing the stereoselectivity of the reaction. However, there is currently a lack of specific research demonstrating the application of this particular compound in organocatalysis.
Design, Synthesis, and Investigation of Derivatives and Analogues of 4 3,4 Dimethylphenyl Sulfanyl Aniline
Systematic Modification of the Aniline (B41778) Ring: Substituent Effects on Reactivity and Electronic Properties
The introduction of further substituents onto the aniline ring can either enhance or diminish this activation, thereby modulating the compound's reactivity.
Electron-Donating Groups (EDGs): Adding EDGs such as alkyl (-R), alkoxy (-OR), or hydroxyl (-OH) groups to the aniline ring further increases its electron density. This heightened nucleophilicity makes the compound even more reactive towards electrophiles.
Electron-Withdrawing Groups (EWGs): Conversely, introducing EWGs like nitro (-NO₂), cyano (-CN), or acyl (-COR) groups decreases the electron density of the aniline ring. chemistrysteps.com This deactivation makes electrophilic substitution reactions more difficult. For instance, in acidic media used for nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is strongly deactivating and directs incoming substituents to the meta position. byjus.com
To control the high reactivity of the aniline ring and avoid issues like over-substitution (e.g., tribromination when reacting with bromine water), the amino group's activating influence can be temporarily attenuated. libretexts.org A common strategy is the acetylation of the amino group to form an acetanilide. This amide is still an ortho, para-director but is less activating, allowing for more controlled, monofunctionalization of the ring. The acetyl group can later be removed via hydrolysis to restore the primary amine. libretexts.org
Table 1: Predicted Effects of Substituents on the Aniline Ring of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline
| Substituent Position | Substituent Type | Effect on Ring Reactivity | Expected Directing Effect |
| Ortho to -NH₂ | Electron-Donating (e.g., -OCH₃) | Increased | Ortho, Para |
| Meta to -NH₂ | Electron-Withdrawing (e.g., -NO₂) | Decreased | Meta |
| Ortho to -S- | Electron-Withdrawing (e.g., -Cl) | Decreased | Ortho, Para |
Variations in the Dimethylphenyl Moiety: Isomeric and Substituent Variations
Altering the substitution pattern on the dimethylphenyl ring provides another avenue for fine-tuning the properties of the parent compound. The positions of the two methyl groups are not fixed and can be varied to create different isomers, each with unique steric and electronic profiles. Commercial suppliers list several isomers, such as 4-[(2,4-dimethylphenyl)sulfanyl]aniline (B2402976) and 4-[(2,5-dimethylphenyl)sulfanyl]aniline, indicating the synthetic accessibility of these variations. glpbio.comsigmaaldrich.com
The steric hindrance introduced by the methyl groups influences the conformation of the molecule, particularly the dihedral angles between the phenyl rings and the C-S-C plane. This, in turn, affects the extent of electronic communication (conjugation) between the two aromatic rings.
Isomeric Variations: Moving the methyl groups from the 3,4-positions to 2,4- or 2,5-positions changes the molecule's symmetry and the steric environment around the sulfanyl (B85325) linkage. For example, a methyl group at the 2-position (ortho to the sulfur bridge) would create more significant steric hindrance than a methyl group at the 3-position (meta to the bridge). This can force the phenyl rings to twist further out of planarity, potentially reducing π-orbital overlap across the sulfur atom.
Substituent Variations: Beyond just rearranging the methyl groups, they can be replaced with other functionalities to impart different properties.
Replacing with other Alkyl Groups: Substituting methyl groups with larger alkyl groups (e.g., ethyl, tert-butyl) would systematically increase steric bulk.
Introducing Electron-Withdrawing/Donating Groups: Replacing one or both methyl groups with EWGs (e.g., -Cl, -CF₃) or other EDGs (e.g., -OCH₃) on this ring would have a pronounced electronic effect that is transmitted through the sulfur bridge to the aniline ring, thereby influencing its basicity and reactivity.
The synthesis of these analogues typically involves nucleophilic aromatic substitution or metal-catalyzed coupling reactions between an appropriately substituted thiophenol (e.g., 3,4-dimethylthiophenol) and a substituted aryl halide or nitrobenzene.
Table 2: Isomeric Variations of the Dimethylphenyl Moiety
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
| This compound | 101777-73-9 | C₁₄H₁₅NS | Methyl groups at 3- and 4-positions |
| 4-[(2,4-Dimethylphenyl)sulfanyl]aniline | 1024696-90-5 | C₁₄H₁₅NS | Methyl groups at 2- and 4-positions |
| 4-[(2,5-Dimethylphenyl)sulfanyl]aniline | 1049762-40-4 | C₁₄H₁₅NS | Methyl groups at 2- and 5-positions sigmaaldrich.com |
Alterations at the Sulfanyl Bridge: Introduction of Heteroatoms or Different Linkers
The sulfanyl (-S-) bridge is a critical component of the molecular structure, and its replacement with other atoms or groups can lead to significant changes in the geometry and electronic properties of the resulting analogues. The sulfur atom, with its lone pairs of electrons and d-orbitals, allows for a degree of electronic communication between the two phenyl rings. rsc.org Replacing it alters this communication pathway.
Common strategies for altering the bridge include:
Oxidation of the Sulfur: The sulfide (B99878) bridge can be oxidized to form a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). This transformation has a profound electronic effect, as both the sulfoxide and especially the sulfone groups are strongly electron-withdrawing. This change dramatically decreases the electron density on both aromatic rings and alters the geometry of the bridge from bent to pyramidal (sulfoxide) or tetrahedral (sulfone). The synthesis of sulfones from sulfides can be achieved using oxidizing agents like hydrogen peroxide, often with a metal catalyst.
Replacement with Other Heteroatoms: The sulfur atom can be replaced by other heteroatoms to create isosteric analogues.
Oxygen Bridge (-O-): Replacing sulfur with oxygen yields a diphenyl ether analogue. Oxygen is more electronegative than sulfur and lacks available d-orbitals for π-system expansion. This generally leads to less electronic communication between the rings compared to the sulfide. rsc.org
Amine Bridge (-NH-): Replacement with a secondary amine group gives a diphenylamine (B1679370) analogue. The -NH- group, like the -S- and -O- groups, maintains a bent geometry but has different electronic properties, including the ability to act as a hydrogen bond donor. rsc.org
Introduction of Other Linkers: More complex linking units can be introduced, such as methylene (B1212753) (-CH₂-), carbonyl (-CO-), or imine (-CH=N-) groups. Each linker imposes its own geometric and electronic constraints on the molecule, affecting flexibility, planarity, and conjugation pathways.
A comparative study on the transmission of electronic effects in substituted diphenyl sulfides, diphenyl oxides, and diphenylamines showed that the ability of the bridging atom to transmit electronic effects between the rings is a key differentiator in their chemical properties. rsc.org
Synthesis of Polymeric and Oligomeric Structures Incorporating the this compound Core
The this compound structure can serve as a monomer for the synthesis of polymers and oligomers. The presence of the reactive amine group and the activatable positions on the aromatic rings allows for various polymerization strategies. The resulting polymers are of interest in the field of materials science, particularly for applications in high-performance plastics and conductive polymers.
Electropolymerization: Aniline and its derivatives are well-known to undergo oxidative electropolymerization to form polyaniline, a conductive polymer. By applying an electric potential to a solution containing the monomer, a polymer film can be grown on an electrode surface. The resulting polymer would feature a polyaniline-like backbone with pendant -(3,4-dimethylphenyl)sulfanyl groups. These bulky side groups would influence the polymer's morphology, solubility in organic solvents, and the packing of polymer chains, which in turn affects its conductivity and processing characteristics.
Chemical Oxidative Polymerization: Similar polymers can be synthesized chemically using oxidizing agents like ammonium (B1175870) persulfate in an acidic medium, a common method for producing bulk quantities of polyaniline. The this compound monomer would be expected to polymerize, forming a poly(thioaniline) derivative.
Condensation Polymerization: The amine functionality allows the monomer to be used in condensation polymerization reactions. For example, it can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. These polymers would incorporate the entire diaryl sulfide unit into the polymer backbone, leading to materials with potentially high thermal stability, chemical resistance, and specific optical properties derived from the thioether linkage.
The properties of these polymers, such as thermal stability, conductivity, and solubility, would be directly related to the structure of the parent monomer. The bulky, non-polar (3,4-dimethylphenyl)sulfanyl side group or backbone unit would likely enhance solubility in common organic solvents compared to unsubstituted polyaniline and increase the thermal stability.
Structure-Property Relationship Studies for Modified Analogues in Targeted Applications
The systematic modifications described in the preceding sections are ultimately aimed at establishing clear structure-property relationships to optimize the performance of these molecules in specific, targeted applications. While detailed application data for this compound itself is limited in the public domain, the broader class of diaryl sulfides and substituted anilines are investigated for several purposes.
Materials Science: In the context of polymers, structure-property studies would focus on how modifications affect key material properties.
Thermal Stability: The introduction of the rigid aromatic rings and the stable C-S bond is generally associated with high thermal stability. Studies would quantify this by measuring the glass transition temperature (Tg) and decomposition temperature for a series of polymers with varied substituents.
Solubility and Processability: As mentioned, modifying the core structure with different alkyl groups or creating isomeric variations can disrupt polymer chain packing, which often improves solubility in organic solvents. This is a critical factor for solution-based processing techniques like spin-coating for electronic device fabrication.
Optical and Electronic Properties: The electronic nature of substituents on either ring, as well as the nature of the bridge itself (S, SO, SO₂, O, NH), would directly impact the polymer's band gap, conductivity, and photoluminescent properties. For example, increasing the electron-donating strength of substituents would be expected to lower the oxidation potential and potentially narrow the band gap.
Medicinal Chemistry and Agrochemicals: Aryl sulfides are important pharmacophores in drug discovery and are found in various bioactive compounds. Aryl thiocyanates, which can be derived from anilines, are versatile precursors for many bioactive compounds. nih.gov In this context, structure-activity relationship (SAR) studies are crucial. Researchers would synthesize a library of analogues by systematically varying substituents on both rings and altering the linker. These analogues would then be tested in biological assays to determine how each modification affects potency, selectivity, and metabolic stability. For instance, the lipophilicity, a key parameter in drug design, can be precisely tuned by changing the substituents on the aromatic rings.
Future Research Directions and Emerging Opportunities for 4 3,4 Dimethylphenyl Sulfanyl Aniline
Integration with Supramolecular Chemistry for Self-Assembly Processes
The structure of 4-[(3,4-Dimethylphenyl)sulfanyl]aniline is well-suited for its use as a building block in supramolecular chemistry. The aniline (B41778) and sulfide (B99878) groups can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can be harnessed to direct the self-assembly of the molecule into highly ordered, functional architectures.
Future research could explore the design and synthesis of macrocycles and three-dimensional cages using this compound as a key component. Drawing parallels from studies on other diaryl sulfides, the use of metalloids could facilitate the targeted synthesis of thermodynamically stable disulfide macrocycles, which can be precursors to novel thiacyclophanes. nsf.gov The self-assembly of such structures often leads to materials with unique host-guest properties, which could be exploited for applications in sensing, molecular recognition, and encapsulation.
| Parameter | Predicted Value/Behavior | Potential Application |
| Self-Assembly Motif | Macrocyclization via disulfide bonds | Host-guest chemistry, molecular sensing |
| Driving Force | Pnictogen-assisted oxidation | Controlled synthesis of complex 3D structures |
| Resulting Structure | Thiacyclophanes, 3D cages | Nanoreactors, drug delivery vehicles |
Exploration of Photocatalytic or Electrocatalytic Capabilities
Aniline and its derivatives have been investigated for their role in photocatalysis, particularly in the degradation of organic pollutants. nih.govmdpi.com The electronic properties of this compound, influenced by the electron-donating aniline group and the sulfur atom, suggest its potential as a component in photocatalytic systems. Future studies could focus on the development of polymers or composites derived from this compound for the visible-light-driven degradation of environmental contaminants. The presence of sulfur in the molecular structure is also significant, as sulfur-containing aromatic compounds have been studied for their electrocatalytic properties. nih.gov
Moreover, the field of electrocatalysis, particularly in the context of energy storage systems like lithium-sulfur batteries, could benefit from organic electrocatalysts that can accelerate the redox reactions of lithium polysulfides. frontiersin.org The diaryl sulfide linkage in this compound makes it an intriguing candidate for incorporation into cathode materials to enhance the performance and lifespan of such batteries. Research in this area would involve the synthesis of conductive polymers or composites containing the this compound unit and the evaluation of their electrocatalytic activity.
| Catalytic Application | Proposed Research Focus | Potential Outcome |
| Photocatalysis | Visible-light degradation of organic pollutants | Development of novel environmental remediation technologies |
| Electrocatalysis | Enhancement of redox reactions in Li-S batteries | Higher efficiency and stability of energy storage devices |
Advanced Hybrid Material Development with Inorganic Components
The creation of organic-inorganic hybrid materials offers a pathway to combine the desirable properties of both material classes, such as the flexibility of organic polymers and the stability and electronic properties of inorganic nanoparticles. nih.govsci-hub.sefrontiersin.org The aniline group in this compound provides a reactive site for polymerization or for grafting onto the surface of inorganic materials.
Future research could focus on the synthesis of hybrid materials comprising this compound-based polymers and inorganic nanoparticles, such as titanium dioxide (TiO2) or gold nanoparticles. scielo.brfrontiersin.org Such composites could exhibit enhanced photocatalytic activity, novel optical properties, or improved mechanical strength. For instance, hybrid materials formed from polyaniline and TiO2 nanoparticles have been successfully synthesized and characterized, demonstrating the feasibility of this approach. scielo.br The development of these materials could lead to applications in coatings, sensors, and electronic devices.
| Inorganic Component | Potential Hybrid Structure | Emerging Application Area |
| TiO2 Nanoparticles | Core-shell nanocomposites with a polyaniline derivative shell | Enhanced photocatalytic coatings, self-cleaning surfaces |
| Gold Nanoparticles | Functionalized nanoparticles with surface-grafted aniline derivatives | Biosensors, targeted drug delivery |
| Silica (SiO2) | Sol-gel derived organic-inorganic hybrid networks | High-performance anticorrosion coatings |
Theoretical Prediction and Experimental Validation of Novel Functionalities
Computational chemistry provides powerful tools for predicting the properties and potential applications of novel molecules. nih.gov For this compound, density functional theory (DFT) calculations could be employed to predict its electronic structure, orbital energies (HOMO and LUMO), and global reactivity parameters. These theoretical insights can guide the experimental exploration of its functionalities.
For example, computational studies on diaryl sulfide derivatives have been used to predict their efficacy as corrosion inhibitors by evaluating their ability to donate electrons to metallic surfaces. nih.gov Similar theoretical investigations of this compound could reveal its potential in this or other applications, such as in organic electronics or nonlinear optics. Subsequent experimental validation of these predictions would be a crucial step in realizing the full potential of this compound.
| Predicted Property | Computational Method | Potential Functionality |
| Electron-Donating Capacity | HOMO-LUMO energy gap calculation | Corrosion inhibition, charge-transfer material |
| Molecular Geometry | DFT optimization | Design of materials with specific optical properties |
| Reactivity Indices | Fukui function analysis | Prediction of sites for electrophilic/nucleophilic attack |
Scale-Up Considerations for Industrial and Specialized Academic Applications
For any promising compound to move from the laboratory to practical applications, the development of a scalable and efficient synthesis is paramount. While the synthesis of substituted anilines and diaryl sulfides is well-established in organic chemistry, optimizing a process for the large-scale production of this compound would be a key future endeavor. bohrium.comresearchgate.netnih.govorganic-chemistry.org
Research in this area should focus on developing cost-effective synthetic routes, potentially utilizing catalysis to improve yields and reduce waste. eurekalert.org The industrial production of aniline itself involves well-optimized processes, and insights from these could be adapted for the synthesis of its derivatives. utwente.nl Furthermore, as new applications for this compound are discovered, the demand for larger quantities for both specialized academic research and potential industrial use will necessitate a robust and economical production strategy.
| Synthesis Aspect | Research Objective | Desired Outcome |
| Catalysis | Development of a heterogeneous catalyst for C-S coupling | Recyclable catalyst, high yield, and purity |
| Process Optimization | One-pot synthesis from readily available starting materials | Reduced production cost and environmental impact |
| Purification | Non-chromatographic purification methods | Scalable and cost-effective purification process |
Q & A
Q. What are the recommended synthetic routes for 4-[(3,4-Dimethylphenyl)sulfanyl]aniline?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example:
- React 3,4-dimethylthiophenol with 4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of the nitro group to an amine using Pd/C and H₂ .
- Alternative routes may involve coupling 3,4-dimethylbenzenethiol with a halogenated aniline derivative (e.g., 4-iodoaniline) using CuI as a catalyst .
Key Considerations: Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify intermediates via column chromatography .
Q. How can researchers purify this compound effectively?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (e.g., 50% ethanol) for high-purity crystals .
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane to ethyl acetate) to separate sulfanyl aniline derivatives .
- HPLC : For analytical purity, use a C18 column with acetonitrile/water (0.1% TFA) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : Confirm the amine (-NH₂) and sulfanyl (-S-) linkages via NMR (DMSO-d₆: δ 5.2–5.5 ppm for NH₂; δ 7.2–7.8 ppm for aromatic protons) .
- FT-IR : Identify N-H stretches (~3400 cm) and C-S vibrations (~650 cm) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 245) .
Advanced Research Questions
Q. How to resolve contradictions between spectral data and crystallographic results?
Methodological Answer:
- Cross-Validation : Compare X-ray diffraction data (e.g., bond lengths, angles) with computational models (DFT). Discrepancies may arise from dynamic effects in solution vs. solid state .
- Hydrogen Bonding Analysis : Refine crystallographic data using SHELXL, constraining H-atoms with for donor atoms .
- Supplementary Techniques : Validate with NMR or Raman spectroscopy to resolve ambiguities in amine group interactions .
Q. What computational methods are used to model its electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps and charge distribution .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol) to assess solubility and aggregation behavior .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the sulfanyl group’s role .
Q. Challenges in determining hydrogen bonding networks in its crystal structure?
Methodological Answer:
- Refinement Limitations : Use SHELX to locate H-atoms via difference-Fourier maps. For unresolved H-bonds (e.g., amine donors), apply geometric constraints .
- Twinned Data : Employ SHELXD for structure solution if crystals exhibit twinning, followed by TWINLAW for matrix refinement .
- High-Resolution Data : Collect synchrotron data (λ = 0.7 Å) to improve resolution for weak H-bond acceptors .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
